2,4-Dichlorophenyl(4-chlorobutyl) ether
Description
Its molecular formula is inferred as C₁₀H₁₁Cl₃O, combining a dichlorinated phenyl ring and a chlorinated butyl chain.
Key Properties (Inferred):
- Density: ~1.08–1.22 g/mL (based on similar chlorinated ethers) .
- Solubility: Likely hydrophobic due to aromatic and alkyl chloride moieties; soluble in organic solvents like DMSO or ethyl acetate .
- Stability: Chlorine substituents enhance chemical inertness, but photodegradation may occur under UV light, yielding chlorophenols .
Properties
CAS No. |
23468-04-4 |
|---|---|
Molecular Formula |
C10H11Cl3O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-chlorobutoxy)benzene |
InChI |
InChI=1S/C10H11Cl3O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 |
InChI Key |
GDPYRIBOKVQSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Synthetic Routes: this compound: Likely synthesized via nucleophilic substitution between 2,4-dichlorophenol and 1-bromo-4-chlorobutane under basic conditions . 4,4′-Dichlorodiphenyl ether: Prepared via Ullmann coupling using CuI catalysis (66.57% yield) . Bis(4-chlorobutyl) ether: Formed by etherification of 4-chlorobutanol with acid catalysis .
Reactivity and Stability: Electron-Withdrawing Effects: The 2,4-dichlorophenyl group increases resistance to electrophilic substitution compared to non-chlorinated analogs . Photodegradation: Compounds with aryl ether linkages (e.g., 2,4-dichlorophenyl 4’-hydroxyphenyl ether) degrade under UV light to form chlorophenols and quinones .
Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
